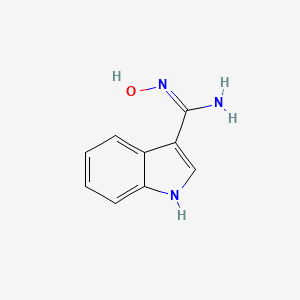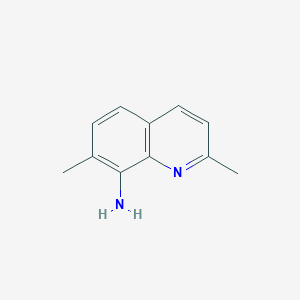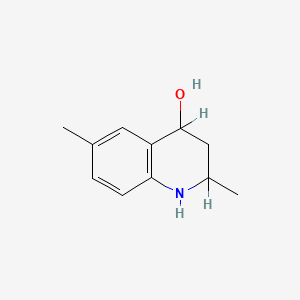
(R)-1-(Quinolin-7-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Quinolin-7-yl)ethanamine is a chiral amine compound featuring a quinoline ring attached to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Quinolin-7-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis often begins with quinoline, a heterocyclic aromatic organic compound.
Alkylation: Quinoline undergoes alkylation with an appropriate alkyl halide to introduce the ethanamine group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-1-(Quinolin-7-yl)ethanamine may involve large-scale alkylation reactions followed by chiral resolution using techniques such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(Quinolin-7-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, tetrahydroquinoline derivatives, and substituted ethanamine compounds.
Aplicaciones Científicas De Investigación
®-1-(Quinolin-7-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-(Quinolin-7-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can participate in π-π stacking interactions, while the ethanamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(Quinolin-7-yl)ethanamine: The enantiomer of ®-1-(Quinolin-7-yl)ethanamine with similar chemical properties but different biological activities.
2-(Quinolin-7-yl)ethanol: A related compound with an ethanol group instead of an ethanamine group.
(2R)-2-amino-2-(quinolin-7-yl)acetic acid: A compound with a similar quinoline ring but different functional groups.
Uniqueness
®-1-(Quinolin-7-yl)ethanamine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other related compounds. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
(1R)-1-quinolin-7-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,12H2,1H3/t8-/m1/s1 |
Clave InChI |
KQDLTZCJNNAUPE-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C1=CC2=C(C=CC=N2)C=C1)N |
SMILES canónico |
CC(C1=CC2=C(C=CC=N2)C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


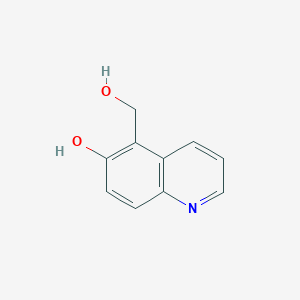
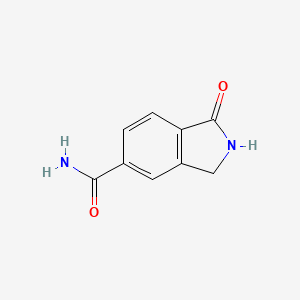
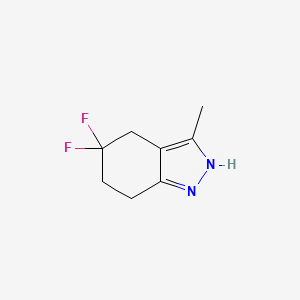
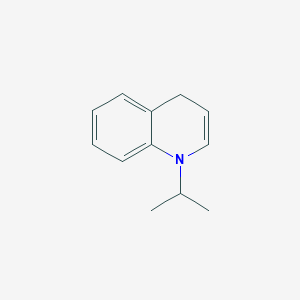
![5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15071301.png)
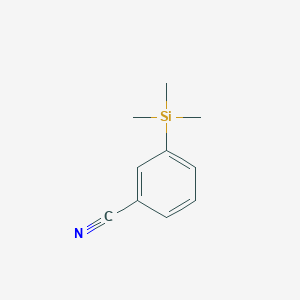
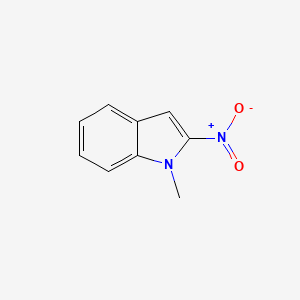
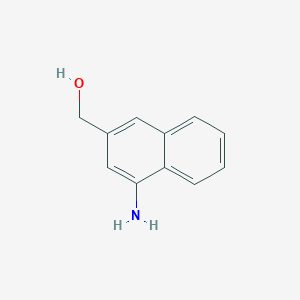
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15071322.png)

![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15071339.png)
